molecular formula C18H14N4O7 B15377969 5-Acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione CAS No. 21631-65-2

5-Acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B15377969
CAS No.: 21631-65-2
M. Wt: 398.3 g/mol
InChI Key: NOSIQUXZBHHOGE-UHFFFAOYSA-N
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Description

5-Acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione is a structurally complex heterocyclic compound featuring an imidazolidine-2,4-dione core substituted at the 5-position with an acetyl and methyl group, and at the 1- and 3-positions with 4-nitrophenyl groups. This compound is of interest in medicinal chemistry and materials science due to its nitroaromatic and acetylated functionalities, which are often associated with bioactive or optoelectronic applications .

Properties

CAS No.

21631-65-2

Molecular Formula

C18H14N4O7

Molecular Weight

398.3 g/mol

IUPAC Name

5-acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O7/c1-11(23)18(2)16(24)19(12-3-7-14(8-4-12)21(26)27)17(25)20(18)13-5-9-15(10-6-13)22(28)29/h3-10H,1-2H3

InChI Key

NOSIQUXZBHHOGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione can be contrasted with related imidazolidine-2,4-dione derivatives. Below is a comparative analysis based on substituents, molecular properties, and research findings:

Table 1: Key Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) 5-acetyl, 5-methyl, 1,3-bis(4-nitrophenyl) C₁₈H₁₆N₄O₈* ~438.3 (calc.) High electron-withdrawing nitro groups; potential for π-π stacking
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione 5-acetyl, 5-methyl, 1,3-bis(4-chlorophenyl) C₁₈H₁₆Cl₂N₂O₄ 376.04 Chlorine substituents enhance lipophilicity; weaker electron withdrawal
5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione 5-methyl, 5-(4-nitrophenyl) C₁₀H₉N₃O₄ 235.20 Single nitro group; lacks acetyl and second aryl group; simpler structure
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 5-methyl, 5-(4-fluorophenyl) C₁₀H₉FN₂O₂ 220.19 Fluorine’s electronegativity affects polarity; smaller steric bulk
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 5-methyl, 5-(4-methoxy-3-methylphenyl) C₁₂H₁₄N₂O₃ 234.25 Methoxy and methyl groups increase solubility; electron-donating effects

*Calculated based on substituent addition to the imidazolidine-dione core (C₃H₄N₂O₂).

Key Findings and Contrasts

Electron Effects :

  • The target compound ’s nitro groups confer stronger electron-withdrawing effects compared to chlorine (in ) or fluorine (in ), which may enhance its stability in oxidative environments or alter binding affinities in biological targets.
  • The methoxy group in provides electron-donating properties, contrasting sharply with the nitro groups in the target compound.

Synthetic Considerations :

  • Synthesis of nitro-substituted derivatives (e.g., target compound and ) likely requires careful control of reaction conditions due to the nitro group’s sensitivity to reduction or explosion risks. In contrast, chlorophenyl derivatives () might be synthesized via milder halogenation protocols .

Physicochemical Properties: Lipophilicity: The acetyl and nitro groups in the target compound likely increase hydrophobicity compared to the methoxy-containing derivative .

Analytical Characterization: All compounds listed have been confirmed via ¹H NMR and LC-MS (as noted in ), but the target compound’s structural complexity may necessitate advanced techniques like X-ray crystallography (as used in for fluorophenyl derivatives).

Potential Applications: Nitroaromatic derivatives (target compound, ) are often explored as kinase inhibitors or antimicrobial agents due to nitro groups’ role in redox cycling. Chlorophenyl derivatives () may find use in agrochemicals, leveraging chlorine’s durability in outdoor environments.

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